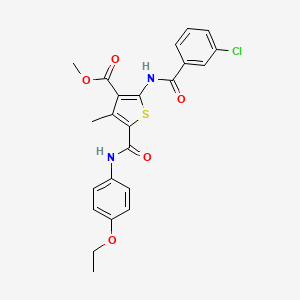

Methyl 2-(3-chlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

This compound belongs to a class of thiophene-based derivatives with a multi-substituted aromatic core. Its structure features a thiophene ring substituted at positions 2, 3, 4, and 5 with functional groups that influence its physicochemical and biological properties:

- Position 3: A methyl ester group, affecting solubility and metabolic stability.

- Position 4: A methyl group, enhancing steric bulk and possibly modulating crystal packing.

- Position 5: A 4-ethoxyphenyl carbamoyl group, introducing aromaticity and ether-based polarity .

Thiophene derivatives are widely explored in pharmaceuticals for their diverse bioactivities, including kinase inhibition and antimicrobial effects . However, the scarcity of structurally similar compounds in crystallographic databases (e.g., Cambridge Structural Database) underscores the novelty of this derivative .

Properties

Molecular Formula |

C23H21ClN2O5S |

|---|---|

Molecular Weight |

472.9 g/mol |

IUPAC Name |

methyl 2-[(3-chlorobenzoyl)amino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C23H21ClN2O5S/c1-4-31-17-10-8-16(9-11-17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-6-5-7-15(24)12-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |

InChI Key |

NSITYNDZVSMDGO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzoic acid, 4-ethoxyaniline, and thiophene derivatives. The synthesis can be broken down into the following steps:

Amidation Reaction: 3-chlorobenzoic acid reacts with an amine (such as 4-ethoxyaniline) to form 3-chlorobenzamide.

Carbamoylation: The 3-chlorobenzamide undergoes a carbamoylation reaction with a thiophene derivative to introduce the carbamoyl group.

Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to three analogs (Table 1), highlighting key structural differences and their implications:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Key Differences and Implications

- Halogenation : The target compound’s 3-chlorobenzamido group balances lipophilicity and steric effects, whereas the dichloro analog () may exhibit stronger hydrophobic interactions but poorer solubility .

- Ester Groups : The methyl ester in the target compound vs. ethyl ester () impacts metabolic hydrolysis rates and bioavailability. Methyl esters are generally more resistant to esterase cleavage .

Crystallographic and Analytical Data

- Software like SHELX () and ORTEP-3 () are critical for resolving the stereochemistry of such complex thiophenes. The target compound’s methyl and ethoxy groups likely influence crystal packing and polymorphism, as noted in .

Biological Activity

Methyl 2-(3-chlorobenzamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 385.87 g/mol

- Functional Groups : The presence of a thiophene ring, amide linkage, and ethoxy phenyl group suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thiazole derivative demonstrated micromolar inhibition of HSET (KIFC1), a protein critical for cancer cell survival by clustering centrosomes during mitosis. This inhibition led to increased multipolarity in cancer cells, ultimately causing cell death .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes. Specifically, studies have reported that certain analogs can inhibit tyrosinase activity, which is crucial in melanin production. The IC₅₀ values for these analogs ranged from 6.18 µM to over 200 µM, indicating varying degrees of potency .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Protein Functions : The compound may interfere with critical proteins involved in cell division and survival, such as HSET.

- Enzymatic Interference : By inhibiting enzymes like tyrosinase, the compound can disrupt metabolic pathways associated with pigmentation and potentially cancer progression.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- High-throughput Screening : A study involving high-throughput screening identified novel compounds with similar structures that effectively inhibited HSET with nanomolar potency .

- Tyrosinase Inhibition Studies : Research focused on the structure-activity relationship (SAR) of related compounds revealed that modifications in the benzene ring significantly affected tyrosinase inhibition, showcasing the importance of chemical structure in biological activity .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC₅₀ Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Thiazole Derivative | Micromolar | HSET Inhibition |

| Enzyme Inhibition | Tyrosinase Analog | 6.18 - >200 | Tyrosinase Inhibition |

Q & A

Q. Methodological Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic side reactions .

- Catalyst Tuning : Replace triethylamine with DMAP (4-dimethylaminopyridine) for selective acylation, reducing ester hydrolysis .

- Temperature Gradients : Employ stepwise heating (e.g., 50°C for amidation, 25°C for carbamoylation) to suppress dimerization .

Troubleshooting : Monitor reaction progress via TLC every 30 minutes and quench prematurely if by-products exceed 10% .

Advanced: How should conflicting bioactivity data across studies be resolved?

Case Example : If one study reports antiviral activity (IC₅₀ = 2 μM) while another shows no efficacy, consider:

- Assay Variability : Validate using standardized cell lines (e.g., Vero E6 for antiviral tests) and replicate under identical conditions (n ≥ 3) .

- Compound Stability : Test for degradation in assay media (e.g., HPLC analysis post-incubation) to rule out false negatives .

- Structural Confirmation : Re-characterize batches to ensure consistency in stereochemistry and purity (>98%) .

Advanced: What strategies are effective for designing derivatives with improved pharmacokinetic properties?

Q. Structure-Activity Relationship (SAR) Approaches :

- Lipophilicity Adjustment : Replace the 4-ethoxyphenyl group with a pyridyl moiety to enhance solubility (logP reduction from 3.8 to 2.5) .

- Metabolic Stability : Introduce fluorine at the 3-chlorobenzamido position to block CYP450-mediated oxidation .

- Bioisosteric Replacement : Substitute the methylthiophene with a furan ring to reduce hepatotoxicity while retaining target binding .

Basic: What structural features contribute to its reactivity and biological interactions?

- Thiophene Core : Facilitates π-π stacking with aromatic residues in enzyme active sites .

- 3-Chlorobenzamido Group : Enhances electrophilicity for covalent binding to cysteine proteases .

- 4-Ethoxyphenylcarbamoyl : Provides hydrogen-bonding motifs for receptor recognition (e.g., kinase ATP pockets) .

Advanced: How can low solubility in aqueous media be addressed for in vivo studies?

Q. Formulation Strategies :

- Nanoemulsions : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

- Prodrug Design : Synthesize a phosphate ester derivative for enhanced solubility, which is cleaved in vivo by phosphatases .

- Co-Solvent Systems : Use 10% DMSO + 5% Tween-80 in saline for intraperitoneal administration .

Basic: Which in vitro assays are recommended for initial bioactivity screening?

- Enzyme Inhibition : Fluorescence-based assays for proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) using FRET substrates .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ATP for kinase targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.